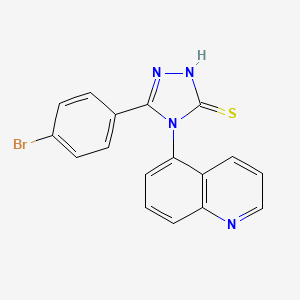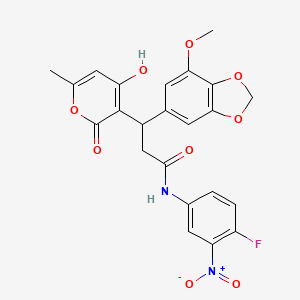![molecular formula C15H17N5O2S B14943387 5-Amino-3-{[2-(4-ethylphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B14943387.png)
5-Amino-3-{[2-(4-ethylphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-{[2-(4-ethylphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and a phenoxyethylsulfanyl group attached to the triazole ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-{[2-(4-ethylphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then fused with the triazole ring through a cyclization reaction involving suitable reagents such as formamide or formic acid.
Introduction of the Phenoxyethylsulfanyl Group: The phenoxyethylsulfanyl group is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine intermediate is reacted with 2-(4-ethylphenoxy)ethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-{[2-(4-ethylphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a probe in biochemical studies.
Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 5-Amino-3-{[2-(4-ethylphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction. For example, it may inhibit key enzymes in the DNA replication process, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 3-amino-1,2,4-triazole and 5-amino-1,2,4-triazole-3-thiol share structural similarities and exhibit similar biological activities.
Triazolopyrimidine Derivatives: Compounds like 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and 1,2,4-triazolo[5,1-c][1,3,5]thiadiazine are structurally related and have comparable applications.
Uniqueness
The uniqueness of 5-Amino-3-{[2-(4-ethylphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenoxyethylsulfanyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C15H17N5O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-amino-3-[2-(4-ethylphenoxy)ethylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H17N5O2S/c1-2-10-3-5-11(6-4-10)22-7-8-23-15-19-18-14-17-13(21)9-12(16)20(14)15/h3-6,9H,2,7-8,16H2,1H3,(H,17,18,21) |
InChI Key |
FHJGIPGPSLXAGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NN=C3N2C(=CC(=O)N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]-1,2,5-oxadiazole-3,4-diamine](/img/structure/B14943310.png)

![2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole](/img/structure/B14943326.png)
![5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide](/img/structure/B14943329.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14943334.png)
![1-Allyl-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione](/img/structure/B14943337.png)
![3-(5-Bromothiophen-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943346.png)

![(Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14943357.png)
![2-{[(4-Bromophenyl)sulfonyl]methyl}prop-2-enoic acid](/img/structure/B14943365.png)
![2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943368.png)
![7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B14943370.png)
![4,6-dimethyl-3-[(phenylcarbonyl)amino]-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14943378.png)

